molecular formula C15H15N5 B12913364 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-29-1

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Katalognummer: B12913364
CAS-Nummer: 787591-29-1
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: CWZYFZSEYQTUAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity and versatility in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazo[1,2-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications. The use of microwave irradiation and optimized reaction conditions can further enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the A2A adenosine receptor, which plays a role in immune response and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

    Imidazo[1,2-a]quinoxaline: Explored for its anticancer and anti-inflammatory properties.

    Pyrazolo[1,5-a]quinoxaline: Investigated for its potential as an IKK inhibitor.

Uniqueness

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features and its ability to interact with a wide range of biological targets. Its cyclopropyl group adds to its stability and enhances its biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

787591-29-1

Molekularformel

C15H15N5

Molekulargewicht

265.31 g/mol

IUPAC-Name

3-(3-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H15N5/c16-11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5,16H2,(H,17,19)

InChI-Schlüssel

CWZYFZSEYQTUAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.